5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

Descripción

Chemical Identity and Nomenclature

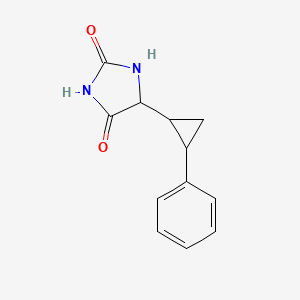

This compound is a bicyclic compound characterized by an imidazolidine-2,4-dione core (a saturated five-membered ring containing two ketone groups at positions 2 and 4) substituted at position 5 with a 2-phenylcyclopropyl moiety.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2097953-55-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| SMILES | O=C1NC(=O)C(N1)C1CC1c1ccccc1 |

The phenylcyclopropyl group introduces steric constraints and electronic effects that influence the compound’s reactivity and binding interactions. Compared to simpler hydantoins like phenytoin (5,5-diphenylimidazolidine-2,4-dione), the cyclopropane ring enhances conformational rigidity, potentially improving target selectivity.

Historical Context in Heterocyclic Chemistry

The imidazolidine-2,4-dione (hydantoin) scaffold was first isolated in 1861 by Adolf von Baeyer during studies on uric acid derivatives. Classical synthesis methods, such as the Bucherer–Bergs reaction (condensation of carbonyl compounds with ammonium carbonate and cyanide), enabled the production of hydantoins with varied substituents.

This compound represents a modern evolution of this scaffold, leveraging cyclopropanation techniques developed in the late 20th century. The incorporation of a phenylcyclopropyl group reflects strategies to enhance metabolic stability and bioavailability in drug candidates, as cyclopropanes resist oxidative degradation.

Table 2: Comparative Analysis of Hydantoin Derivatives

| Compound | Substituent | Key Application |

|---|---|---|

| Phenytoin | 5,5-Diphenyl | Anticonvulsant |

| Nitrofurantoin | 1-(5-Nitrofurfurylidene) | Antibacterial |

| 5-(2-Phenylcyclopropyl) | 5-(2-Phenylcyclopropyl) | Drug Intermediate/OLEDs |

Role as a Core Scaffold in Medicinal Chemistry

The compound’s modular structure allows for strategic modifications at positions 1, 3, and 5, making it a versatile scaffold. Key attributes include:

- Hydrogen Bonding Capacity : The two ketone groups act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.

- Stereochemical Flexibility : The cyclopropane ring imposes a fixed geometry, enabling precise spatial alignment with target binding pockets.

- Synthetic Accessibility : Efficient synthesis via cyclopropanation of styrene derivatives followed by hydantoin ring closure (e.g., using ammonium carbonate and cyanide).

Recent Applications

- Neurological Disorders : Analogous hydantoins modulate voltage-gated sodium channels, suggesting potential in epilepsy treatment.

- Antimicrobial Agents : Substitution with electron-withdrawing groups enhances activity against resistant bacterial strains.

- OLED intermediates : The rigid, conjugated structure improves electron transport in organic semiconductors.

Table 3: Substituent Effects on Bioactivity

| Position | Substituent | Observed Effect |

|---|---|---|

| 1 | Alkyl/Aryl | Modulates solubility and metabolic stability |

| 3 | Electron-withdrawing | Enhances antimicrobial potency |

| 5 | Cyclopropane | Improves target selectivity and rigidity |

Propiedades

IUPAC Name |

5-(2-phenylcyclopropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCJURIGVDBUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with high efficiency, typically in the range of 70-74% . Another method involves the Knoevenagel condensation, which is used to synthesize larger homologous molecules .

Industrial Production Methods: Industrial production of this compound often involves optimization of multi-component reactions (MCRs) such as the Bucherer–Berg reaction . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine-2,4-dione core, which is highly reactive.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazolidine derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. The mechanism involves the inhibition of sodium channels in the brain, which is critical for controlling seizures. Studies have shown that modifications in the chemical structure can enhance this activity, making it a candidate for developing new anticonvulsant drugs .

Antibacterial Properties

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione has been evaluated for its ability to inhibit bacterial virulence factors. In particular, derivatives have shown significant inhibition of protease and hemolysin production in Pseudomonas aeruginosa, suggesting potential as an antibacterial agent. For instance, specific derivatives demonstrated complete inhibition of protease at sub-MIC concentrations .

Cardiovascular Effects

The compound has been studied for its effects on the cardiovascular system, particularly its ability to induce hypotension and bradycardia. These effects are likely mediated through interactions with muscarinic receptors leading to nitric oxide release and vasodilation . Such properties indicate potential therapeutic applications in managing hypertension.

Cancer Treatment

Recent studies suggest that imidazolidine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example, compounds related to this compound have shown promise in inhibiting VEGFR-2 activity, which is crucial for angiogenesis in tumors .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as voltage-gated sodium channels . This interaction leads to the modulation of ion flow, which is crucial for its anticonvulsant activity . The compound also exhibits antibacterial properties by binding to bacterial proteins and inhibiting their function .

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity at the carbonyl groups, enhancing interactions with biological targets.

- Steric Effects : Bulky substituents like isopropyl or cyclopropyl may reduce conformational flexibility but improve metabolic stability .

- Conjugation : Benzylidene-substituted derivatives (e.g., compounds in ) exhibit extended conjugation, influencing UV-Vis absorption and binding affinity.

Physical and Chemical Properties

Comparative data for selected compounds:

Actividad Biológica

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine core, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the phenylcyclopropyl group contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antinociceptive Effects : Studies have shown that derivatives of imidazolidine-2,4-dione can modulate pain pathways, suggesting potential applications in pain management .

- Cardiovascular Effects : Some derivatives have demonstrated hypotensive and bradycardic effects in animal models, indicating a possible role in cardiovascular therapy .

- Inhibition of LYP : Recent studies have identified this compound as a potential inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is implicated in autoimmune diseases .

The mechanisms through which this compound exerts its effects are multifaceted:

- Interaction with Enzymes : It may inhibit specific enzymes involved in inflammatory processes or immune responses, such as LYP .

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially leading to vasodilation and reduced peripheral resistance in cardiovascular applications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

How can researchers design an efficient synthetic route for 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione?

Answer:

A robust synthetic strategy involves combining cyclopropanation reactions with imidazolidinedione ring formation. Key steps include:

- Cyclopropane introduction : Use transition metal-catalyzed cross-coupling (e.g., palladium-mediated reactions) to attach the phenylcyclopropyl group.

- Ring closure : Employ hydantoin synthesis methods, such as condensation of urea derivatives with α-keto acids or esters under acidic conditions.

- Optimization : Apply statistical experimental design (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches . Computational tools (e.g., density functional theory (DFT)) can predict reaction pathways and transition states to guide experimental conditions .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : Use - and -NMR to confirm substituent connectivity and stereochemistry. For cyclopropane protons, expect distinct splitting patterns due to ring strain.

- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement. For example, monoclinic systems (e.g., space group ) with unit cell parameters are typical for imidazolidinedione derivatives .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.

How can computational chemistry aid in understanding the reactivity of this compound?

Answer:

- Reaction mechanism modeling : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to explore reaction pathways, such as ring-opening or nucleophilic substitutions.

- Transition state analysis : Identify energy barriers for cyclopropane ring stability under varying conditions (e.g., pH, temperature).

- Solvent effects : Simulate solvent interactions using polarizable continuum models (PCM) to optimize reaction yields .

What strategies resolve contradictions in biological activity data for imidazolidinedione derivatives?

Answer:

- Meta-analysis : Systematically compare studies using standardized assays (e.g., IC values in enzyme inhibition). Account for variables like cell line specificity or solvent effects.

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For example, fluorinated analogs (e.g., 5-(4-fluorophenyl) derivatives) may exhibit enhanced bioavailability .

- Reproducibility checks : Validate conflicting results via independent synthesis and bioassay replication, ensuring purity >95% (HPLC-UV) .

How can researchers optimize reaction conditions for imidazolidinedione derivatives using advanced experimental design?

Answer:

- Response surface methodology (RSM) : Model multivariable interactions (e.g., temperature, reagent stoichiometry) to maximize yield. For example, a central composite design can identify optimal conditions for cyclopropane ring formation.

- High-throughput screening : Use automated platforms to test 100+ conditions in parallel, accelerating parameter optimization.

- Feedback loops : Integrate experimental data with computational predictions (e.g., machine learning algorithms) to refine reaction parameters iteratively .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard assessment : Review safety data sheets (SDS) for toxicity profiles (e.g., mutagenicity, skin irritation). Use fume hoods and personal protective equipment (PPE) during synthesis.

- Waste disposal : Follow EPA guidelines for organic solvents and halogenated byproducts. Neutralize acidic/basic residues before disposal.

- Storage : Store in airtight containers under inert gas (e.g., N) at -20°C to prevent degradation .

How do steric and electronic effects of the phenylcyclopropyl group influence the compound’s physicochemical properties?

Answer:

- Steric effects : The cyclopropane ring introduces torsional strain, reducing conformational flexibility and potentially enhancing binding selectivity in enzyme pockets.

- Electronic effects : The phenyl group’s electron density modulates the imidazolidinedione ring’s acidity. For example, electron-withdrawing substituents (e.g., -F) lower pK, affecting solubility and reactivity .

- Crystal packing : Non-covalent interactions (e.g., π-π stacking between phenyl groups) influence melting points and solubility, as observed in analogs with unit cell volumes .

What advanced techniques validate the purity and stability of this compound?

Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (particle size 5 µm) to assess purity.

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determine thermal stability by measuring mass loss under controlled heating (e.g., 10°C/min in N) .

How can researchers address discrepancies between computational predictions and experimental results for this compound?

Answer:

- Calibration of models : Refine computational parameters (e.g., basis sets, solvation models) using experimental data from analogs (e.g., 5-methylimidazolidinedione derivatives).

- Error analysis : Quantify uncertainties in DFT calculations (e.g., ±3 kcal/mol for activation energies) and compare with experimental error margins.

- Hybrid approaches : Combine molecular dynamics (MD) simulations with experimental kinetics to resolve mechanistic ambiguities .

What methodologies are recommended for studying the environmental fate of this compound?

Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 300–400 nm) and analyze breakdown products via GC-MS.

- Aquatic toxicity assays : Use Daphnia magna or zebrafish embryos to assess ecotoxicity (LC values).

- Soil adsorption experiments : Measure (organic carbon partition coefficient) to evaluate mobility in agricultural systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.